1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of an allyl group, a methoxyphenyl group, and a tetrahydroquinazoline-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, using a methoxyphenyl halide and a suitable nucleophile.
Thione Formation: The thione group can be introduced by reacting the quinazoline derivative with sulfur or a sulfur-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-2-(3-methoxyphenyl)-3-oxo-4-isoindolinecarboxylate
- 1-allyl-2-(3-methoxyphenyl)-3-oxo-4-isoindolinecarboxylic acid
Uniqueness
1-allyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific combination of functional groups and the presence of a thione moiety
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-11-20-16-10-5-4-9-15(16)18(22)19-17(20)13-7-6-8-14(12-13)21-2/h3,6-8,12H,1,4-5,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXPXOJNJJYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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